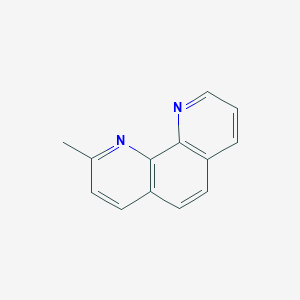
2-甲基-1,10-菲咯啉
描述
2-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is characterized by the presence of a methyl group at the second position of the phenanthroline ring system. This compound is known for its strong chelating properties, making it a valuable ligand in coordination chemistry .
科学研究应用
2-Methyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Research has shown that derivatives of 1,10-phenanthroline, including 2-Methyl-1,10-phenanthroline, possess antimicrobial, antitumor, and antiviral properties.
作用机制
Target of Action
2-Methyl-1,10-phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It is known that 1,10-phenanthroline and its derivatives form strong complexes with most metal ions . This suggests that 2-Methyl-1,10-phenanthroline might interact with its targets by chelating metal ions, thereby affecting the function of these proteins .
Biochemical Pathways
It has been reported that complexes of 1,10-phenanthroline can catalyze the electrochemical reduction of carbon dioxide to a mixture of carbon monoxide, formate, and oxalate . This suggests that 2-Methyl-1,10-phenanthroline might influence similar biochemical reactions.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate of p-glycoprotein, which can affect its distribution in the body . It is also an inhibitor of CYP1A2 and CYP3A4, which are important enzymes involved in drug metabolism .
Result of Action
It has been suggested that 1,10-phenanthroline and its derivatives can induce autophagy in macrophages, leading to the killing of naturally resistant intracellular bacteria . This suggests that 2-Methyl-1,10-phenanthroline might have similar effects.
Action Environment
The action of 2-Methyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with targets and its solubility . Additionally, the presence of metal ions in the environment can affect the compound’s ability to form complexes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classic method for synthesizing quinoline derivatives. The reaction involves the cyclization of 8-aminoquinoline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The best yields are obtained by cyclization in the presence of copper salts, achieving up to 65% yield .
Industrial Production Methods: Industrial production methods for 2-Methyl-1,10-phenanthroline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 2-Methyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: N-oxides of 2-Methyl-1,10-phenanthroline.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
相似化合物的比较
1,10-Phenanthroline: The parent compound without the methyl group. It has similar chelating properties but different reactivity due to the absence of the methyl group.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with two methyl groups, which can affect its binding properties and reactivity.
4,7-Diazaphenanthrene: A structural isomer with nitrogen atoms at different positions, leading to different chemical properties.
Uniqueness: 2-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a useful compound in various scientific research applications .
属性
IUPAC Name |
2-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDYPHFVGRHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406766 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-77-5 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


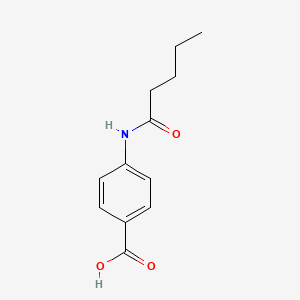
![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

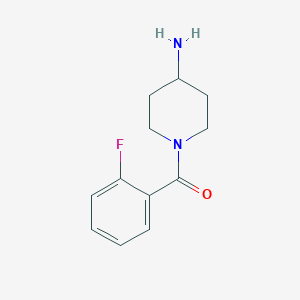

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
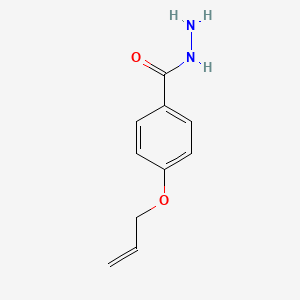
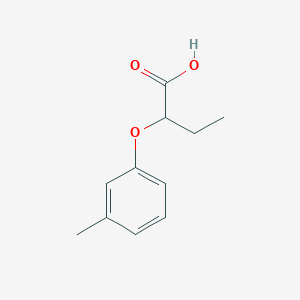
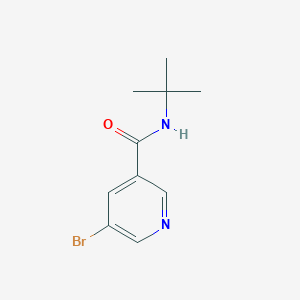
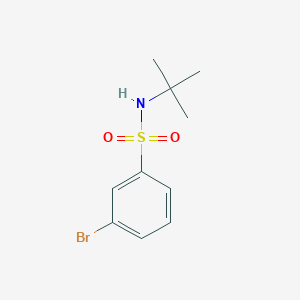


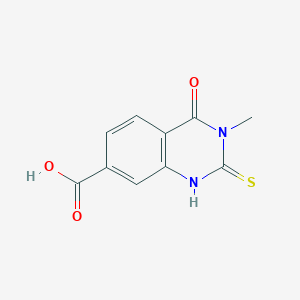
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
